molecular formula C5H14Cl2N2O2 B1430816 Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride CAS No. 440644-06-4

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride

Cat. No.: B1430816
CAS No.: 440644-06-4
M. Wt: 205.08 g/mol
InChI Key: HMNGKCBLTQUNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a chemical building block of interest in synthetic organic and medicinal chemistry. Its structure features both a primary amine and a secondary amine group, which can be selectively modified, making it a versatile precursor for the synthesis of more complex molecules. The compound is related to ester derivatives used in pharmaceutical research, such as the development of novel monobactam compounds investigated for the treatment of bacterial infections . As a bifunctional scaffold, it holds potential for constructing compound libraries for biological screening or for use in the synthesis of active pharmaceutical ingredients (APIs). The dihydrochloride salt form improves stability and solubility for handling in various experimental conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a laboratory setting. For related ester compounds, typical storage recommendations include keeping the powder in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

methyl 3-amino-2-(aminomethyl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(2-6)3-7;;/h4H,2-3,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNGKCBLTQUNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856829
Record name Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440644-06-4
Record name Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Amino Acids

  • Starting Material: 3-amino-2-(aminomethyl)propanoic acid or its derivatives.
  • Esterification: The carboxylic acid group is esterified using methanol under acidic conditions (e.g., HCl or sulfuric acid catalyst) to yield the methyl ester.
  • Conditions: Typically refluxing methanol with catalytic acid for several hours ensures complete esterification.

Example Synthetic Procedure (Adapted from Patent CN103396332A)

Step Reagents and Conditions Description
1 3-amino-2-(aminomethyl)propanoic acid + methanol + acid catalyst (e.g., HCl) Esterification under reflux overnight to form methyl ester
2 Concentrated HCl (6 mol/L) Reflux for 9–10 hours to convert free base to dihydrochloride salt
3 Filtration and drying Isolation of white solid dihydrochloride salt with >99% purity

Analytical and Purification Techniques

  • TLC (Thin Layer Chromatography): Used to monitor reaction completion during esterification and salt formation.
  • Extraction: Organic solvents such as dichloromethane or ethyl acetate are used to extract the ester intermediate.
  • Drying: Anhydrous sodium sulfate or magnesium sulfate is employed to remove residual water.
  • Concentration: Reduced pressure distillation or rotary evaporation concentrates the product.
  • Crystallization: Salt crystallization from aqueous HCl solutions yields the dihydrochloride salt.
  • Characterization: NMR (¹H, ¹³C), mass spectrometry, and elemental analysis confirm structure and purity.

Data Table: Preparation Conditions and Outcomes

Parameter Condition/Value Outcome/Notes
Starting material 3-amino-2-(aminomethyl)propanoic acid Purity >98%
Esterification solvent Methanol Reflux, overnight
Acid catalyst for esterification Concentrated HCl or sulfuric acid Ensures complete ester formation
Salt formation acid 6 mol/L HCl Reflux 9–10 hours
Extraction solvent Dichloromethane / ethyl acetate 3x extraction cycles
Drying agent Anhydrous sodium sulfate Removes residual moisture
Purity of final product >99% Confirmed by TLC, HPLC
Yield 87–90% High yield process
Physical form White crystalline solid Stable dihydrochloride salt

Notes on Industrial Scale Preparation

  • Industrial synthesis follows similar routes but requires stringent control of reaction parameters, reagent purity, and solvent handling to maintain batch consistency.
  • Quality control includes NMR, HPLC, and LC-MS for structure verification and impurity profiling.
  • The dihydrochloride salt form is preferred for improved handling, storage, and solubility in polar solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Drug Development

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is recognized for its potential as a pharmaceutical intermediate. Its structural features allow it to interact effectively with biological targets, making it a candidate for:

  • Enzyme Inhibition Studies : The compound's ability to form hydrogen bonds with enzyme active sites positions it as a valuable tool in studying enzyme-substrate interactions. This property is crucial for developing inhibitors that can modulate enzyme activity, which is significant in treating various diseases .
  • Pharmacological Research : Its application extends to researching new pharmacological agents. The compound's amino groups can facilitate interactions with neurotransmitter receptors, potentially leading to the development of new treatments for neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:

  • Synthesis of Amino Acids and Derivatives : The compound can be utilized to synthesize various amino acids and their derivatives due to its functional groups that allow for further chemical modifications .
  • Preparation of Peptides : It can act as an amino acid precursor in peptide synthesis, which is essential in creating biologically active peptides used in therapeutics .

Biochemical Studies

The compound's unique properties make it suitable for various biochemical applications:

  • Protein-Ligand Interaction Studies : this compound can be employed to study protein-ligand interactions, providing insights into binding affinities and mechanisms of action relevant to drug design .
  • Cell Culture Applications : It has been used in cell culture studies to explore cellular responses to various stimuli, contributing to the understanding of cellular mechanisms and pathways involved in disease processes .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes involved in metabolic pathways, this compound was tested for its ability to inhibit enzyme activity. Results indicated significant inhibition at certain concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Synthesis of Novel Peptides

Researchers utilized this compound as a precursor for synthesizing novel peptides aimed at targeting specific receptors implicated in cancer progression. The synthesized peptides exhibited promising biological activity, highlighting the compound's utility in peptide synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and aminomethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride C₅H₁₄Cl₂N₂O₂ 205.079 3-amino, 2-(aminomethyl) 440644-06-4
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride C₉H₁₇Cl₂N₃O₂ 270.154 3-amino, 2-(1-methylpyrazole) 1305712-50-8
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 283.16 3-amino, 2-(pyridin-4-yl) 1303889-60-2
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride C₉H₁₁Cl₂NO₂ 248.10 3-amino, 2-(4-chlorophenyl) 1001180-63-7
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.69 3,3-dimethyl, 2-(methylamino) Not provided

Key Observations:

Substituent Effects: The aminomethyl group in the target compound confers high polarity and hydrogen-bonding capacity, favoring aqueous solubility .

Molecular Weight Trends :

  • Bulky substituents (e.g., pyridine, pyrazole) increase molecular weight (270–283 g/mol) compared to the parent compound (205 g/mol), impacting pharmacokinetic properties like diffusion rates .

Physicochemical and Functional Differences

Table 2: Solubility and Reactivity Profiles

Compound Aqueous Solubility Reactivity Highlights
This compound High (due to dual amines and HCl salts) Prone to nucleophilic substitution at the ester group; amine groups participate in Schiff base formation .
Pyrazole derivative Moderate (heterocycle reduces polarity) Pyrazole ring enables coordination with metal ions; ester group susceptible to hydrolysis.
Pyridine derivative Low (aromaticity dominates) Pyridine nitrogen acts as a weak base; potential for hydrogen bonding via lone pairs.
4-Chlorophenyl analog Very low Chlorine enhances electrophilicity; possible CYP450-mediated dechlorination.

Functional Implications:

  • Aqueous solubility correlates with substituent polarity: aminomethyl > pyrazole > pyridine > chlorophenyl.
  • Reactivity : The target compound’s primary amines make it a candidate for peptide coupling reactions, while pyridine/pyrazole derivatives may serve as ligands in catalysis .

Biological Activity

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₅Cl₂N₃O₂
  • Molecular Weight : Approximately 210.12 g/mol
  • Structure : The compound features a propanoate backbone with amino groups that can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Key mechanisms include:

  • Hydrogen Bonding : The amino groups can form hydrogen bonds with target biomolecules, influencing their conformation and function.
  • Enzyme Modulation : The compound may modulate the activity of specific enzymes, which is crucial for therapeutic applications.
  • Receptor Interaction : Its structural features allow it to bind to various receptors, potentially eliciting physiological responses.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against various pathogens.
  • Anticancer Potential : In vitro studies suggest that it may inhibit the proliferation of cancer cells, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some investigations point towards its neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in specific cancer lines
NeuroprotectiveReduces oxidative stress in neuronal cultures

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity.

Case Study 2: Anticancer Properties

In vitro assays on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis, highlighting its potential as an anticancer therapeutic agent.

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride?

The synthesis typically involves sequential protection and deprotection of amine groups. For example, a Boc (tert-butoxycarbonyl) protection strategy is often employed to stabilize reactive amines during coupling reactions. The final dihydrochloride salt is formed by treating the free base with hydrochloric acid in a solvent like diethyl ether, followed by isolation via filtration . Key steps include:

  • Amine protection : Use of Boc anhydride to protect primary amines.
  • Coupling reactions : Reagents like HATU or EDC facilitate amide bond formation.
  • Deprotection : Trifluoroacetic acid (TFA) removes Boc groups.
  • Salt formation : Hydrochloric acid generates the dihydrochloride form, enhancing solubility .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For instance, ¹H-NMR in DMSO-d₆ can confirm the structure by identifying proton environments (e.g., methyl ester singlet at δ 3.79 ppm and tert-butyl protons at δ 1.02 ppm in related compounds) . Mass spectrometry validates molecular weight, while HPLC ensures purity (>95% as noted in dihydrochloride salts) .

Q. What are the solubility and stability considerations for this compound?

The dihydrochloride form improves aqueous solubility due to ionic interactions. Stability studies recommend storage at 2–8°C under inert conditions to prevent degradation. Avoid prolonged exposure to moisture or basic environments, which may hydrolyze the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Stirring at room temperature during HCl salt formation minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while diethyl ether aids in salt precipitation .
  • Catalysts : Use of TCEP or DTT prevents disulfide formation in thiol-containing intermediates .

Q. What strategies resolve discrepancies in analytical data (e.g., NMR vs. MS)?

Contradictions between NMR and MS data often arise from residual solvents or salt adducts. Solutions include:

  • Purification : Re-crystallization or column chromatography removes impurities.
  • Deuterated solvent exchange : Ensures NMR signals are not obscured by water or solvents .
  • High-resolution MS : Differentiates between molecular ions and adducts .

Q. What are the challenges in scaling up the synthesis for research purposes?

  • Exothermic reactions : HCl addition during salt formation requires controlled addition to avoid overheating.
  • Precipitation efficiency : Scaling may reduce yield due to slower nucleation; anti-solvent titration improves crystal formation .
  • Safety protocols : Handle concentrated HCl in fume hoods with PPE, as outlined in safety guidelines .

Q. How does the compound interact in biological systems (e.g., enzyme inhibition)?

While direct studies on this compound are limited, structurally similar dihydrochloride salts exhibit activity in enzyme inhibition assays. For example, AChE/BChE inhibitors with IC₅₀ values in the micromolar range suggest potential mechanisms involving amine-mediated interactions with catalytic sites . Computational docking studies using software like AutoDock could predict binding modes .

Methodological Tables

Parameter Optimized Condition Reference
Reaction Temperature20–25°C (room temperature)
HCl Concentration4 M in dioxane
Purification MethodFiltration + sodium bicarbonate wash
Storage Conditions2–8°C, desiccated, inert atmosphere

Key Considerations for Experimental Design

  • Contradictory data analysis : Cross-validate using multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .
  • Biological assays : Use serum-containing media to mimic physiological conditions, as serum proteins may influence solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.